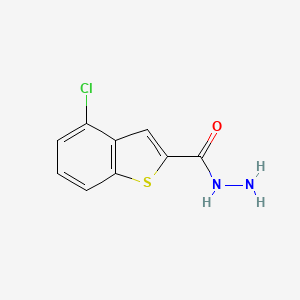

4-Chloro-1-benzothiophene-2-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANIZGUMTFCCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)NN)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-1-benzothiophene-2-carbohydrazide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-benzothiophene-2-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal intermediate in medicinal chemistry and drug development. The benzothiophene scaffold is a prominent heterocyclic core associated with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This document details a robust, field-proven synthetic pathway, explains the causality behind the experimental choices, and outlines a rigorous analytical workflow for structural confirmation and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel therapeutic agents.

Introduction: The Significance of the Benzothiophene Scaffold

The 1-benzothiophene ring system, an isostere of indole, is a recurring motif in a multitude of pharmacologically active compounds[2]. Its unique electronic and structural properties allow it to serve as a versatile scaffold in drug design. The introduction of a carbohydrazide moiety at the 2-position, as in this compound (Molecular Formula: C₉H₇ClN₂OS), creates a highly valuable intermediate[3]. The hydrazide group is a key functional handle that can be readily transformed into various other heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles, or used to form acylhydrazone derivatives, significantly expanding the chemical space for drug discovery programs[2][4][5][6]. The 4-chloro substituent further modulates the electronic properties of the benzothiophene ring, potentially enhancing binding affinity and metabolic stability in biological targets.

This guide provides a self-validating system, where the synthetic protocol is intrinsically linked to the characterization data that confirms its success.

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a two-step process commencing from the corresponding carboxylic acid. This pathway is selected for its reliability, high yields, and the commercial availability of the starting materials.

Diagram of the Synthetic Pathway

Caption: Two-step synthesis of the target carbohydrazide.

Step 1: Esterification of 4-Chloro-1-benzothiophene-2-carboxylic Acid

The initial step involves the conversion of 4-Chloro-1-benzothiophene-2-carboxylic acid to its corresponding methyl ester. This is a crucial activation step, as the ester is a much better substrate for nucleophilic attack by hydrazine than the unreactive carboxylate anion that would form in the presence of a basic nucleophile.

-

Protocol:

-

To a solution of 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH), add a catalytic amount of thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude ester can be purified by recrystallization or used directly in the next step.

-

-

Causality and Expertise:

-

Why Methanol? Methanol serves as both the solvent and the reactant (nucleophile). Using it in large excess drives the equilibrium towards the ester product.

-

Why Thionyl Chloride? While acid catalysis (e.g., H₂SO₄) is common, thionyl chloride is highly effective as it reacts with trace water to form HCl in situ, which is the true catalyst, and also activates the carboxylic acid directly. This ensures an anhydrous environment, preventing hydrolysis of the product.

-

Why Reflux? The increased temperature accelerates the reaction rate, ensuring the conversion is completed within a practical timeframe.

-

Step 2: Hydrazinolysis of the Methyl Ester

This step involves the nucleophilic acyl substitution of the methoxy group of the ester with hydrazine hydrate, a potent nucleophile. This reaction is the cornerstone of carbohydrazide synthesis[6].

-

Protocol:

-

Dissolve the methyl 4-chloro-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol (EtOH).

-

Add an excess of hydrazine hydrate (NH₂NH₂·H₂O, ~3.0-5.0 eq) to the solution.

-

Heat the mixture to reflux for 6-8 hours. The product often precipitates out of the solution upon cooling[7].

-

Monitor the disappearance of the starting ester by TLC.

-

After completion, cool the reaction mixture in an ice bath.

-

Collect the precipitated solid by filtration, wash with cold ethanol to remove unreacted hydrazine hydrate, and dry under vacuum.

-

-

Causality and Expertise:

-

Why Hydrazine Hydrate? Hydrazine is a much stronger nucleophile than water or alcohols due to the "alpha effect" (the presence of adjacent atoms with lone pairs of electrons). This allows it to efficiently attack the ester carbonyl.

-

Why Ethanol? Ethanol is an excellent solvent for both the ester and hydrazine hydrate, creating a homogeneous reaction medium. It is also less reactive than methanol, minimizing potential trans-esterification side reactions.

-

Why Reflux? As with esterification, heating provides the necessary activation energy for the nucleophilic attack and ensures the reaction proceeds to completion. The solid product conveniently precipitates upon cooling, simplifying the purification process.

-

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical workflow provides a self-validating system to verify the synthetic outcome.

Diagram of the Experimental Workflow

Caption: Integrated workflow for synthesis and characterization.

Expected Analytical Data

The data presented below are typical values expected for this compound, based on spectroscopic principles and data from structurally related molecules[2][8].

| Technique | Parameter | Expected Observation | Interpretation |

| Melting Point | Range (°C) | Sharp range, e.g., 220-223 °C[9] | A sharp, defined melting point is indicative of high purity. |

| FT-IR | Wavenumber (cm⁻¹) | ~3300-3400 (N-H str), ~1660 (C=O str), ~750 (C-Cl str) | Confirms the presence of the hydrazide (-NHNH₂) and carbonyl (C=O) functional groups, and the chloro-substituent[2][7]. |

| ¹H NMR | Chemical Shift (δ, ppm) | 9.5-10.0 (s, 1H, -CONH-), 7.5-8.2 (m, 4H, Ar-H), 4.5-5.0 (br s, 2H, -NH₂) | Confirms the aromatic protons of the benzothiophene ring and the distinct, exchangeable protons of the carbohydrazide moiety. |

| Mass Spec. (ESI) | m/z | [M+H]⁺ at ~227 | Confirms the molecular weight (226.69 g/mol ). The presence of an [M+H+2]⁺ peak at ~229 in a ~1:3 ratio confirms the presence of one chlorine atom. |

Applications in Drug Development

This compound is not an end product but a versatile starting point for synthesizing libraries of bioactive compounds. The terminal -NH₂ group is readily condensed with aldehydes and ketones to form acylhydrazones, a class of compounds known for a broad spectrum of biological activities, particularly as antimicrobial agents against multidrug-resistant bacteria like Staphylococcus aureus[4][5].

Furthermore, the carbohydrazide can undergo cyclization reactions with various reagents to construct five- and six-membered heterocyclic rings, which are core structures in many approved drugs[2][10]. Its role as an intermediate in the synthesis of pharmaceuticals like the atypical antipsychotic Brexpiprazole underscores its industrial and medicinal importance[9].

Conclusion

This guide has outlined a robust and logical pathway for the synthesis of this compound. By detailing the mechanistic rationale behind the chosen protocols and establishing a clear workflow for analytical validation, we provide researchers with a reliable system for producing and verifying this key chemical intermediate. The inherent versatility of this molecule makes it a valuable asset for any research program focused on the discovery and development of novel heterocyclic drugs.

References

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Naganagowda, G., et al. (2011). Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Synthesis and pharmacological investigation of benzothiophene heterocycles. (2008). ResearchGate. [Link]

-

Fouad, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, NIH. [Link]

-

Jiang, J.-H. (2010). N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Spectroscopic, Theoretical and Computational Investigations of Novel Benzo[b]thiophene based ligand and its M(II) complexes: As High Portentous Antimicrobial and Antioxidant Agents. (2023). ResearchGate. [Link]

-

Jiang, J.-H. (2010). N'-(4-Chloro-benzyl-idene)thio-phene-2-carbohydrazide. PubMed. [Link]

-

Fouad, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]

-

Al-Alshaikh, M. A., et al. (2016). Structural and spectroscopic characterization of N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, a potential precursor to bioactive agents. Journal of Molecular Structure. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2015). ResearchGate. [Link]

-

(PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. (2008). ResearchGate. [Link]

-

Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. (2023). Redalyc. [Link]

-

Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound [chemicalbook.com]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. innospk.com [innospk.com]

- 10. researchgate.net [researchgate.net]

Physicochemical properties of 4-Chloro-1-benzothiophene-2-carbohydrazide

An In-depth Technical Guide to 4-Chloro-1-benzothiophene-2-carbohydrazide

Introduction: The Strategic Importance of the Benzothiophene Scaffold

In the landscape of medicinal chemistry, the benzothiophene nucleus is a privileged scaffold, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The introduction of a carbohydrazide moiety at the 2-position, as in this compound, creates a versatile synthetic handle. This functional group is a cornerstone for the construction of diverse molecular libraries, particularly through the formation of acylhydrazone derivatives, which are themselves a class of compounds with a broad spectrum of biological activities.[3][4]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage this compound as a key building block in the discovery of novel therapeutics. The precursor to this carbohydrazide, 4-Chloro-1-benzothiophene-2-carboxylic acid, is a vital intermediate in the synthesis of the atypical antipsychotic drug Brexpiprazole, highlighting the pharmaceutical relevance of this chemical family.[5][6]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, reactivity, and pharmacokinetic profile. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 952182-46-6 | [7] |

| Molecular Formula | C₉H₇ClN₂OS | [7][8] |

| Molecular Weight | 226.68 g/mol | [7] |

| Appearance | White to off-white solid (inferred from precursor) | [5] |

| Melting Point | 184-186 °C | [7] |

| Density (Predicted) | 1.486 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 12.21 ± 0.30 | [7] |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols; sparingly soluble in water. | N/A |

Spectroscopic Profile (Predicted)

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, with their chemical shifts and coupling patterns dictated by the chloro-substituent. A singlet corresponding to the proton on the thiophene ring (at C3) would appear in the aromatic region. The protons of the hydrazide group (-NH-NH₂) would appear as exchangeable signals, typically as broad singlets in the downfield region.

-

¹³C-NMR: The carbon NMR would display signals for the nine unique carbon atoms. The carbonyl carbon of the hydrazide group would be readily identifiable in the downfield region (typically 160-170 ppm). The remaining signals would correspond to the carbons of the fused aromatic rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amine and amide groups (typically 3200-3400 cm⁻¹). A prominent C=O stretching vibration for the amide carbonyl would be observed around 1640-1680 cm⁻¹.[11] Aromatic C-H and C=C stretching bands would also be present.

Synthesis Protocol: From Carboxylic Acid to Carbohydrazide

The synthesis of this compound is most efficiently achieved via a two-step process starting from the corresponding carboxylic acid. This method is a standard and reliable pathway for the preparation of carbohydrazides.[12][13]

Experimental Rationale

The conversion of a carboxylic acid to a carbohydrazide involves an initial activation step, typically by converting the acid to a more reactive species like an ester. The direct reaction of a carboxylic acid with hydrazine can be sluggish and may require harsh conditions. The methyl or ethyl ester is an excellent intermediate; it is readily susceptible to nucleophilic attack by hydrazine hydrate, leading to the desired carbohydrazide in high yield under relatively mild conditions. The use of an acid catalyst (like H₂SO₄) in the first step is crucial for accelerating the esterification reaction, which is an equilibrium process.

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Part 1: Synthesis of Methyl 4-Chloro-1-benzothiophene-2-carboxylate

-

Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (approx. 20-30 mL per gram of carboxylic acid).

-

Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of carboxylic acid).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound

-

Reactor Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the methyl 4-Chloro-1-benzothiophene-2-carboxylate (1.0 eq) from the previous step in ethanol.

-

Reagent Addition: Add hydrazine hydrate (approx. 3.0-5.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The product often precipitates out of the solution upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting material or impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final this compound as a solid.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile building block for creating libraries of bioactive compounds. The terminal -NH₂ group of the hydrazide is a potent nucleophile, readily reacting with aldehydes and ketones to form stable acylhydrazone linkages.

This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR). By reacting the core carbohydrazide with a diverse panel of aldehydes (aromatic, heteroaromatic, aliphatic), a large library of derivatives can be rapidly synthesized and screened for biological activity. This strategy has been successfully employed to identify potent antimicrobial agents. For instance, acylhydrazone derivatives of the benzothiophene scaffold have shown significant activity against multidrug-resistant Staphylococcus aureus (MRSA).[3][14]

Caption: Use of the carbohydrazide as a scaffold for generating molecular libraries.

Beyond antimicrobial applications, the broader benzothiophene class of molecules exhibits a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, and antidiabetic properties.[2][15] Therefore, libraries derived from this compound represent a promising avenue for the discovery of lead compounds in multiple therapeutic areas.

Conclusion

This compound is a compound of significant strategic importance for drug discovery and medicinal chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable starting material. Its true power is realized when it is utilized as a scaffold to generate diverse libraries of acylhydrazone derivatives, enabling the rapid exploration of chemical space to identify novel therapeutic agents. The established bioactivity of the benzothiophene nucleus, coupled with the synthetic versatility of the carbohydrazide functional group, positions this molecule as a key resource for researchers aiming to address pressing challenges in human health.

References

- Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). Google Cloud.

- 952182-46-6(4-Chlorobenzo[b]thiophene-2-carbohydrazide) Product Description. (n.d.). ChemicalBook.

- Exploring 4-Chloro-1-Benzothiophene: Properties and Applications. (n.d.). Google Cloud.

- N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide. (n.d.). National Institutes of Health (PMC).

- This compound Product Description. (n.d.). ChemicalBook.

- 1 H and 13 C NMR spectrum of 4CH 2 Cl. (n.d.). ResearchGate.

- Carbohydrazide(497-18-7) IR Spectrum. (n.d.). ChemicalBook.

- 3,4-dichloro-1-benzothiophene-2-carbohydrazide(350997-39-6) 1 h nmr. (n.d.). ChemicalBook.

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health (PMC).

- 4-chloro- Benzo[b]thiophene CAS#: 66490-33-3. (n.d.). ChemicalBook.

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI.

- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). ResearchGate.

- Synthesis and antimicrobial activities of benzothiophene derivatives. (2015). ResearchGate.

- The 1 H-NMR spectrum of compound (C2). Synthesis of 3-chloro-N'-(Arylidene) benzo[b]thiophene-2-carbohydrazide (C3). (n.d.). ResearchGate.

- A Review on Synthesis of Carbohydrazide Derivatives. (2022). Asian Journal of Green Chemistry.

- Benzothiophene: Assorted Bioactive Effects. (n.d.). Mar Dioscorus College of Pharmacy.

- 4-Chlorobenzamide(619-56-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). Santa Cruz Biotechnology.

- 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE | CAS 62524-21-4. (n.d.). Molbase.

- 4-Chloro-1-benzothiophene | CAS#:66490-33-3. (n.d.). Chemsrc.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry.

- A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. innospk.com [innospk.com]

- 7. 952182-46-6 CAS MSDS (4-Chlorobenzo[b]thiophene-2-carbohydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [chemicalbook.com]

- 9. 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE(350997-39-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Carbohydrazide(497-18-7) IR Spectrum [m.chemicalbook.com]

- 12. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-1-benzothiophene-2-carbohydrazide: A Key Intermediate for Drug Discovery

I. Introduction

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. Within this class of compounds, 4-Chloro-1-benzothiophene-2-carbohydrazide has emerged as a significant building block, offering a versatile platform for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. The document will delve into its chemical and physical properties, synthesis and characterization, and its applications in the pursuit of new drug candidates. The aim is to furnish a practical and in-depth resource to facilitate the effective utilization of this compound in research and development endeavors.

II. Chemical and Physical Properties

A. CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) registry number for this compound is 23967-57-9 .[1][2] The molecular formula of the compound is C9H7ClN2OS.[3]

B. Molecular Structure

The molecular structure of this compound consists of a benzothiophene ring system chlorinated at the 4-position, with a carbohydrazide functional group attached at the 2-position.

Caption: Synthetic pathway for this compound.

Step 1: Esterification of 4-Chloro-1-benzothiophene-2-carboxylic acid

-

Suspend 4-Chloro-1-benzothiophene-2-carboxylic acid in a suitable alcohol (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a chlorinating agent (e.g., thionyl chloride) to facilitate the reaction.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is typically concentrated under reduced pressure.

-

The resulting crude ester is purified by recrystallization or column chromatography.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the purified ester in a suitable solvent, such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for an extended period, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration.

-

The product is washed with a cold solvent to remove any residual impurities and then dried under vacuum.

B. Characterization Techniques

The identity and purity of the synthesized this compound are confirmed using a variety of analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final product.

IV. Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its carbohydrazide moiety is a versatile functional group that can undergo a range of chemical transformations to introduce diverse pharmacophores.

A. Role as a Key Building Block

The primary application of this compound is as a precursor for the synthesis of more complex molecules with potential therapeutic value. For instance, the related compound, 4-Chloro-1-benzothiophene, is a key intermediate in the production of Brexpiprazole, an atypical antipsychotic medication. [4][5][6]This highlights the importance of the chlorinated benzothiophene core in the development of central nervous system drugs.

B. Potential Pharmacological Activities

Derivatives of benzothiophene carbohydrazides have been investigated for a variety of pharmacological activities. Studies on similar acylhydrazone derivatives of benzothiophene have shown promising antimicrobial activity, including against multidrug-resistant strains of Staphylococcus aureus. [7]This suggests that this compound could be a valuable starting material for the development of new anti-infective agents. Carbohydrazide derivatives, in general, are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. [8]

C. Drug Discovery Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Caption: Workflow for a drug discovery campaign utilizing this compound.

V. Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis from readily available starting materials, combined with the reactivity of the carbohydrazide functional group, makes it an attractive building block for medicinal chemists. The established importance of the chlorinated benzothiophene scaffold in approved drugs, along with the demonstrated biological activities of related derivatives, underscores the potential of this compound in future drug discovery efforts. Further exploration of the chemical space accessible from this compound is warranted and holds promise for the identification of new lead compounds for a variety of diseases.

VI. References

-

Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. Available at: [Link]

-

N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide - PMC - NIH. Available at: [Link]

-

Exploring 4-Chloro-1-Benzothiophene: Properties and Applications. Available at: [Link]

-

CAS No : 66490-33-3 | Product Name : 4-Chlorobenzo[b]thiophene | Pharmaffiliates. Available at: [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. Available at: [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Available at: [Link]

-

Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. Available at: [Link]

-

Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer - MDPI. Available at: [Link]

-

4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816 - PubChem. Available at: [Link]

-

The 1 H-NMR spectrum of compound (C2). Synthesis of 3-chloro-N - ResearchGate. Available at: [Link]

-

For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. Available at: [Link]

-

Thiocarbohydrazides: Synthesis and Reactions - Scientific & Academic Publishing. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 4-Chloro-1-benzothiophene-2-carbohydrazide Derivatives

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often involves the strategic combination of "privileged structures"—molecular scaffolds known to interact with a wide range of biological targets. This guide focuses on a compelling class of hybrid molecules: derivatives of 4-Chloro-1-benzothiophene-2-carbohydrazide. This core structure represents a thoughtful amalgamation of two pharmacologically significant moieties.

The benzo[b]thiophene core is a bicyclic aromatic heterocycle found in several FDA-approved drugs, including the osteoporosis treatment raloxifene and the antifungal sertaconazole.[1] Its rigid structure and electron-rich nature make it an ideal anchor for engaging with biological receptors. The carbohydrazide functional group, on the other hand, is a versatile linker that serves as a key building block for synthesizing acylhydrazones.[2][3] These acylhydrazones possess a characteristic -CO-NH-N=CH- linkage and are renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5]

The strategic placement of a chlorine atom at the 4-position of the benzothiophene ring is a critical design choice. Halogen atoms, particularly chlorine, can modulate a molecule's lipophilicity, metabolic stability, and electronic properties, often enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of derivatives stemming from this potent this compound core.

Part 1: Synthesis and Derivatization

The synthetic pathway to the target derivatives begins with the construction of the core intermediate, this compound. This is typically followed by derivatization, most commonly through the formation of acylhydrazones (Schiff bases).

Synthesis of the Core Intermediate

The foundational carbohydrazide is prepared from its corresponding carboxylic acid or ester. 4-Chloro-1-benzothiophene-2-carboxylic acid serves as a key starting material in pharmaceutical synthesis.[6] The synthesis involves the conversion of the carboxylic acid to an ester (e.g., methyl ester), which is then reacted with hydrazine hydrate, typically under reflux conditions in a solvent like ethanol, to yield the desired this compound.

Caption: General scheme for acylhydrazone derivative synthesis.

Part 2: Spectrum of Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, with the most prominent being antimicrobial and anticancer activities.

Antimicrobial Activity

The global challenge of antimicrobial resistance (AMR) necessitates the development of novel antibiotics. [2][7]Benzothiophene derivatives have shown significant promise in this area. [1][8]The combination of the benzothiophene nucleus with the acylhydrazone functional group has been explored as a strategy to discover new potential antibiotics targeting multidrug-resistant bacteria like Staphylococcus aureus (MRSA). [2] Structure-Activity Relationship (SAR): Studies on related benzothiophene acylhydrazones reveal key structural features that govern antibacterial efficacy. For instance, in a study of 6-chloro-benzothiophene-2-carbohydrazide derivatives, the presence of a pyridine ring in the acylhydrazone moiety led to a potent compound with a minimal inhibitory concentration (MIC) of 4 µg/mL against both reference and clinically isolated MRSA strains. [2]The nitrogen atom in the pyridine ring likely acts as a hydrogen bond acceptor, enhancing interaction with the biological target.

Mechanism of Action: While the precise mechanism is often multifaceted, many hydrazone-based compounds exert their antimicrobial effects by inhibiting essential enzymes involved in cell wall synthesis or by disrupting cell membrane integrity. The lipophilic benzothiophene core facilitates passage through the bacterial cell membrane, while the polar hydrazone linker can chelate metal ions crucial for enzymatic function.

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [2] |

| Various Benzothiophene Derivatives | E. coli (+ PMB) | 8 - 64 | [7] |

| Various Benzothiophene Derivatives | Candida species | 32 - 64 | [7] |

| Co-administered with Polymyxin B, an outer membrane permeabilizing agent. |

Anticancer Activity

The benzothiophene scaffold is a cornerstone in the design of anticancer agents. [9][10]Derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation and resistance to apoptosis.

Structure-Activity Relationship (SAR): The anticancer potency of these derivatives is highly dependent on the nature of the substituent attached to the hydrazone moiety. Studies on chlorothiophene-based chalcones (structurally related compounds) showed that substitutions on the phenyl ring significantly impact cytotoxicity. [11]For example, a 4-methoxy group on the phenyl ring of a chlorothiophene chalcone resulted in a compound with a potent IC50 value of 0.77 µg/mL against WiDr colorectal cancer cells, while also showing promising selectivity towards normal cells. [11]This suggests that electron-donating groups can enhance activity.

Mechanism of Action: Many benzothiophene derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. [9]Another key mechanism involves the modulation of apoptosis-regulating proteins. Computational studies on chlorothiophene-based chalcones have indicated that these molecules can interact with anti-apoptotic proteins like Bcl-2 and MDM2, thereby promoting cancer cell death. [11] Quantitative Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |

| Chlorothiophene-based chalcone (C4) | WiDr (Colorectal) | 0.77 µg/mL | [11] |

| Chlorothiophene-based chalcone (C6) | WiDr (Colorectal) | 0.45 µg/mL | [11] |

| N-(2-benzoxazolyl)-2-benzylthio-4-chlorobenzenesulfonamide (18) | NCI-H522 (Lung) | 0.1 µM | [12] |

| N-(2-benzoxazolyl)-2-benzylthio-4-chlorobenzenesulfonamide (18) | SK-MEL-2 (Melanoma) | 0.1 µM | [12] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Benzothiophene derivatives have been evaluated for their ability to mitigate the inflammatory response. [4][13]The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.

In studies of related heterocyclic systems, the introduction of a triazole moiety to a 3-chloro-benzothiophene core produced compounds with significant anti-inflammatory activity in a cotton pellet-induced granuloma model in rats, a test for chronic inflammation. [14]This suggests that further cyclization of the carbohydrazide group into five-membered heterocycles like triazoles or oxadiazoles is a promising strategy for developing potent anti-inflammatory agents.

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments described in this guide.

Protocol: General Synthesis of Acylhydrazone Derivatives

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approx. 10-15 mL per mmol).

-

Addition of Aldehyde: To this solution, add 1.05 equivalents of the desired substituted aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

-

Reaction: Equip the flask with a condenser and reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture) to obtain the pure acylhydrazone derivative.

-

Characterization: Confirm the structure of the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Compound Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to all wells, bringing the final volume to 100 µL. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. [1]

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising platform for the development of new therapeutic agents. By leveraging the principles of medicinal chemistry—combining privileged structures, performing targeted chemical modifications, and establishing clear structure-activity relationships—researchers can optimize these derivatives for enhanced potency and selectivity. The acylhydrazone derivatives, in particular, offer a remarkable degree of synthetic flexibility, allowing for the fine-tuning of physicochemical and pharmacological properties.

Future research should focus on several key areas:

-

Mechanism Elucidation: Detailed studies to pinpoint the specific molecular targets of the most active compounds.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

-

In Vivo Efficacy: Moving the most promising candidates from in vitro assays to in vivo models of infection, cancer, and inflammation to validate their therapeutic potential.

The continued exploration of this chemical space holds significant potential for addressing pressing global health challenges, from antimicrobial resistance to cancer therapy.

References

-

Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Heterocyclic Chemistry, 51(S1), E27-E34. Available from: [Link]

-

Chou, Y. L., et al. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 507-511. Available from: [Link]

-

University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida Research Portal. Available from: [Link]

-

Chula, N. G. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1047. Available from: [Link]

-

Béni, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. Available from: [Link]

-

A, A. (n.d.). A brief summary of structure–activity relationship for benzothiophene nucleus. ResearchGate. Available from: [Link]

-

Hiremath, S. P., et al. (2013). Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. Journal of Chemistry, 2013, 804863. Available from: [Link]

-

Chula, N. G. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES. Journal of the Chilean Chemical Society. Available from: [Link]

-

University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida Research Portal. Available from: [Link]

-

Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682. Available from: [Link]

-

Osarodion, O. P. (n.d.). Anti-Inflammatory activity Of newly synthesized 7-chloro-2-methyl-4H-benzo [d].[1][15] Conference Series. Available from: [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available from: [Link]

-

Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. Available from: [Link]

-

Kumara, T. S., et al. (2009). Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides. Semantic Scholar. Available from: [Link]

-

Al-Soud, Y. A. (2012). Evaluation of The Anti-Inflammatory Activity and Ulcerogenic Liability of 5-(3-Chloro-1-benzothien-2-yl)-4-phenyl-4H-1, 2, 4-triazole-3-thiol. Basrah Journal of Veterinary Research, 11(1). Available from: [Link]

-

Ceruso, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. ijpsonline.com. Available from: [Link]

-

Asif, M. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available from: [Link]

-

Hu, B., et al. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 28(22), 7549. Available from: [Link]

-

Anggoro, D. W., et al. (2024). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 17(3), 105615. Available from: [Link]

-

Ghorab, M. M., et al. (2011). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. Archiv der Pharmazie, 344(3), 147-157. Available from: [Link]

Sources

- 1. Research Portal [ircommons.uwf.edu]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. innospk.com [innospk.com]

- 7. Research Portal [ircommons.uwf.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 12. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

Unlocking the Therapeutic Potential of 4-Chloro-1-benzothiophene-2-carbohydrazide: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide focuses on a specific derivative, 4-Chloro-1-benzothiophene-2-carbohydrazide, a versatile intermediate with significant, yet largely untapped, therapeutic potential. By examining the biological activities of its close analogs and derivatives, we can identify a landscape of promising molecular targets. This document provides an in-depth exploration of these potential therapeutic targets, grounded in scientific literature, and furnishes detailed, field-proven protocols for their experimental validation. Our objective is to empower researchers to systematically investigate the mechanism of action of this compound and accelerate its journey from a chemical entity to a potential therapeutic lead.

Introduction: The Benzothiophene Core and the Promise of this compound

Benzothiophene and its derivatives have garnered substantial interest in drug discovery due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] The fusion of a benzene ring with a thiophene ring creates a bicyclic aromatic system that is both structurally rigid and electronically versatile, allowing for diverse interactions with biological macromolecules.

The subject of this guide, this compound, combines this potent benzothiophene core with a carbohydrazide functional group. This hydrazide moiety is not merely a passive linker; it is a reactive handle that has been extensively used to synthesize a variety of bioactive heterocyclic compounds and can itself participate in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets.[4] The presence of a chlorine atom at the 4-position further modulates the electronic properties of the benzothiophene ring system, potentially enhancing binding affinity and influencing metabolic stability.

While direct studies on the molecular targets of this compound are limited, a wealth of information can be gleaned from the extensive research on its derivatives. This guide synthesizes this information to propose a rational, evidence-based roadmap for target identification and validation.

Synthesis of this compound

The reliable synthesis of the core compound is the foundational first step for any investigation. This compound is typically prepared from its corresponding carboxylic acid precursor. The following protocol outlines a standard and efficient laboratory-scale synthesis.

Synthetic Workflow

Caption: Synthetic route from the carboxylic acid to the carbohydrazide.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-Chloro-1-benzothiophene-2-carboxylic acid.

Materials:

-

4-Chloro-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus

Procedure (Method A: Via Acyl Chloride):

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-Chloro-1-benzothiophene-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

-

Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Hydrazinolysis: Dissolve the resulting crude acyl chloride in an anhydrous solvent like THF or DCM and cool the solution in an ice bath.

-

Slowly add a solution of hydrazine hydrate (2-3 equivalents) in ethanol dropwise with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.

Trustworthiness: This is a standard and reliable method for converting carboxylic acids to carbohydrazides.[5] The formation of the acyl chloride is a high-yielding reaction, and its subsequent reaction with hydrazine is typically efficient. The work-up procedure is designed to remove unreacted starting materials and byproducts.

Potential Therapeutic Targets and Validation Protocols

The following sections detail potential molecular targets for this compound, based on the activities of structurally related compounds. For each target class, a rationale is provided, followed by a detailed protocol for an in vitro validation assay.

Anticancer Targets

Benzothiophene derivatives have demonstrated potent anticancer activity through various mechanisms.[6] The structural features of this compound make it a plausible candidate for interacting with several key oncogenic targets.

Rationale: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. A 5-hydroxybenzothiophene hydrazide derivative has been identified as a potent multi-target kinase inhibitor, targeting Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, leading to G2/M cell cycle arrest and apoptosis.[7][8] This strongly suggests that the benzothiophene hydrazide scaffold can be accommodated within the ATP-binding pocket of various kinases.

Target Validation Workflow:

Caption: Key steps in a luminescence-based kinase inhibition assay.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of selected kinases.

Materials:

-

Recombinant human kinases of interest

-

Specific peptide substrates for each kinase

-

ATP

-

This compound

-

Staurosporine (positive control inhibitor)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure: [9]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).

-

Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Causality and Self-Validation: This assay directly measures a product of the enzymatic reaction (ADP), providing a robust readout of kinase activity.[10] The inclusion of a known potent, non-selective inhibitor like staurosporine serves as a positive control to validate the assay's performance. A vehicle control (DMSO) establishes the baseline for 100% enzyme activity.

Rationale: The microtubule network is a critical target for anticancer drugs. Benzothiophene acrylonitrile analogs have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[6] The planar, aromatic nature of the benzothiophene ring is well-suited for binding at the colchicine site on β-tubulin, disrupting the formation of microtubules.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Inhibition Assay

Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (>97% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Nocodazole (positive control inhibitor)

-

Paclitaxel (positive control enhancer)

-

This compound

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader with temperature control

Procedure: [11]

-

Compound Preparation: Prepare stock solutions of the test compound, Nocodazole, and Paclitaxel in DMSO. Create working dilutions in polymerization buffer.

-

Plate Preparation: Pre-warm the 96-well plate to 37°C. Add the diluted test compounds and controls to the appropriate wells.

-

Tubulin Reaction Mix: On ice, prepare a reaction mix containing tubulin, polymerization buffer, GTP, glycerol, and the fluorescent reporter.

-

Initiate Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to the pre-warmed wells containing the compounds.

-

Data Acquisition: Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths dependent on the fluorescent reporter, e.g., ~360 nm / ~450 nm for DAPI).

-

Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control. Calculate parameters such as the maximum polymerization rate (Vmax) and the final polymer mass (Fmax). Plot these parameters against the compound concentration to determine the IC₅₀.

Causality and Self-Validation: This assay directly monitors the formation of microtubules in real-time.[12] The sigmoidal polymerization curve provides distinct phases (nucleation, elongation, plateau) that can be differentially affected by various mechanisms of inhibition. The use of both a known polymerization inhibitor (Nocodazole) and an enhancer (Paclitaxel) provides robust validation for the assay's ability to detect bidirectional modulation of tubulin dynamics.

Neuro-related Targets

The benzothiophene scaffold is present in drugs that act on the central nervous system, such as the atypical antipsychotic Brexpiprazole.[13] This suggests that this compound could interact with CNS targets.

Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Benzothiophene-chalcone hybrids have been identified as effective inhibitors of both AChE and BChE.[11][12] The carbohydrazide moiety can form key hydrogen bonds in the active site of these enzymes, mimicking the interactions of the natural substrate, acetylcholine.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potential of this compound against AChE and BChE.

Materials:

-

Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound

-

Donepezil or Galantamine (positive control)

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure: [14]

-

Reagent Preparation: Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in Tris-HCl buffer.

-

Compound Preparation: Prepare a stock solution of the test compound and positive control in DMSO, followed by serial dilutions in the buffer.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the diluted test compound or control.

-

Add the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add the substrate solution (ATCI for AChE, BTCI for BChE) to each well to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Causality and Self-Validation: This is a well-established, robust colorimetric assay that directly measures the product of the enzymatic reaction.[15] The linear increase in absorbance over time confirms that the reaction is proceeding under steady-state kinetics. The use of a clinically approved cholinesterase inhibitor as a positive control ensures the validity of the obtained results.

Cardiovascular and Metabolic Targets

Rationale: NHE-1 is a key regulator of intracellular pH and sodium levels, and its inhibition has shown cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[16] 4-Substituted (benzo[b]thiophene-2-carbonyl)guanidines have been reported as potent NHE-1 inhibitors.[17] The benzothiophene core is a viable scaffold for targeting this ion exchanger.

Experimental Protocol: NHE-1 Inhibition Assay via Intracellular pH Measurement

Objective: To evaluate the inhibitory effect of this compound on NHE-1 activity in a cell-based assay.

Materials:

-

A suitable cell line expressing NHE-1 (e.g., CHO cells stably expressing human NHE-1, or cardiomyocytes)

-

BCECF-AM (pH-sensitive fluorescent dye)

-

HEPES-buffered physiological salt solution

-

NH₄Cl solution

-

Cariporide or Eniporide (positive control NHE-1 inhibitors)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Loading: Culture the cells on black, clear-bottom 96-well plates. Load the cells with the pH-sensitive dye BCECF-AM by incubating them in a solution containing the dye.

-

Acidification: Induce intracellular acidification using the NH₄Cl prepulse technique. This involves incubating the cells with an NH₄Cl-containing solution followed by a switch to a sodium-free solution, which causes a rapid drop in intracellular pH (pHi).

-

pH Recovery: Initiate pHi recovery by reintroducing a sodium-containing solution. The recovery of pHi back to baseline is primarily mediated by NHE-1.

-

Inhibition: Perform the pHi recovery step in the presence of various concentrations of this compound, a positive control inhibitor, or vehicle control.

-

Data Acquisition: Monitor the intracellular pH by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., ~490 nm and ~440 nm) with emission at ~535 nm.

-

Data Analysis: Calculate the initial rate of pHi recovery (dpHi/dt) for each condition. Plot the percentage inhibition of the recovery rate against the inhibitor concentration to determine the IC₅₀ value.[18]

Causality and Self-Validation: This functional assay directly measures the primary physiological role of NHE-1, which is the extrusion of protons to regulate intracellular pH. The use of the NH₄Cl prepulse technique provides a standardized method for acid loading the cells. The inclusion of well-characterized NHE-1 inhibitors like Cariporide validates that the observed pH recovery is indeed mediated by NHE-1.

Summary of Potential Targets and Data Presentation

To facilitate a clear overview and comparison of the potential therapeutic applications, the identified targets are summarized below.

| Therapeutic Area | Potential Target | Rationale / Evidence from Analogs | Validation Assay |

| Oncology | Protein Kinases (e.g., Clk, Dyrk) | Benzothiophene hydrazides act as multi-kinase inhibitors, inducing cell cycle arrest.[7] | Luminescence-Based Kinase Assay |

| Tubulin | Benzothiophene acrylonitriles inhibit tubulin polymerization.[6] | Fluorescence-Based Polymerization Assay | |

| Estrogen Receptor α (ERα) | 6-OH-benzothiophene derivatives act as covalent ERα antagonists. | Competitive Ligand Binding Assay | |

| RhoA/ROCK Pathway | Benzothiophene derivatives inhibit the RhoA/ROCK pathway, reducing cell migration. | G-LISA RhoA Activation Assay | |

| Neurodegeneration | Cholinesterases (AChE, BChE) | Benzothiophene-chalcone hybrids are potent cholinesterase inhibitors.[12] | Ellman's Method |

| Neuropsychiatry | Dopamine D3 Receptor | Benzothiophene morpholine analogs are selective D3 receptor ligands.[1] | Radioligand Binding Assay |

| Monoamine Oxidase (MAO-A/B) | Benzothiazine hydrazones show MAO inhibitory activity. | Kynuramine Fluorometric Assay | |

| Cardiovascular | Na+/H+ Exchanger-1 (NHE-1) | Benzothiophene-carbonyl-guanidines are potent NHE-1 inhibitors.[17] | Intracellular pH Recovery Assay |

| Metabolic Disease | α-Amylase & α-Glucosidase | Benzothiophene derivatives show inhibitory activity against digestive enzymes.[18] | DNS (α-Amylase) & pNPG (α-Glucosidase) Assays |

| BDK | Dichlorobenzo[b]thiophene-2-carboxylic acid is an allosteric BDK inhibitor.[9] | Spectrophotometric BDK Activity Assay | |

| Inflammation/Pain | Fatty Acid Amide Hydrolase (FAAH) | Benzothiophene ureas are covalent FAAH inhibitors. | Fluorometric FAAH Activity Assay |

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic interest, standing at the intersection of a privileged chemical scaffold and a versatile functional group. The evidence compiled from its numerous derivatives strongly suggests a polypharmacological profile, with the potential to engage a diverse array of targets relevant to oncology, neurodegenerative disorders, and cardiovascular and metabolic diseases.

This guide provides a robust, evidence-based framework for the systematic exploration of these potential targets. The detailed, self-validating protocols herein are designed to be directly implemented in a research setting, enabling scientists to generate high-quality, reproducible data. By elucidating the specific molecular interactions of this compound, the research community can unlock its full therapeutic potential and pave the way for the development of novel, effective treatments for a range of human diseases. The next logical steps involve performing these in vitro assays, followed by cell-based assays to confirm activity in a more physiological context, and eventually, in vivo studies for promising target interactions.

References

- Benchchem. (2025).

- Benchchem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.

- Future Medicinal Chemistry. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online.

- protocols.io. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.

- El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies.

- PubMed. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.

- ResearchGate. (n.d.). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies.

- Lee, S., et al. (2005). 4-Substituted (benzo[b]thiophene-2-carbonyl)guanidines as Novel Na+/H+ Exchanger isoform-1 (NHE-1) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(12), 2998-3001.

- PubMed. (n.d.).

- PubMed. (2021). Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities.

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.

- Benchchem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.

- PubMed Central. (2024).

- Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1073-1078.

- Benchchem. (2025). Application Notes and Protocols for Kinase Activity Assays. Benchchem.

- RSC Publishing. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2016). 4-Chlorobenzo[b]thiophene-2-carboxylic Acid.

- JoVE. (2023). Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay | Protocol Preview.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- PubMed Central. (2021). Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett's Esophageal Cell Line.

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.

- Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131.

- Der Pharma Chemica. (n.d.). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones.

- ResearchGate. (n.d.). Pharmacological inhibition of NHE1 protein decreases tumor volume, invasion, and angiogenesis.

- Taylor & Francis Online. (n.d.).

- Asian Journal of Green Chemistry. (n.d.).

- Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131.

- Patsnap Synapse. (2024). What are NHE inhibitors and how do they work?.

- PubMed. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009).

- BMG LABTECH. (2020). Kinase assays.

- Cytoskeleton, Inc. (n.d.).

- Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.

- FUJIFILM Wako Chemicals. (n.d.). α-Glucosidase Inhibitory Activity Assay Kit.

- National Toxicology Program (NTP). (2002).

- Revvity. (n.d.). human Dopamine D3 Receptor Cell Line.

- ResearchGate. (n.d.). Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues.

- ResearchGate. (n.d.). NHE1 activity is reduced by metabolic inhibition.

- PubMed. (n.d.). Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors.

- PubMed Central. (n.d.). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms.

- DSpace. (n.d.). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay.

- BMG LABTECH. (2020). Kinase assays.

- Sigma-Aldrich. (n.d.). Kinase Assay Kit.

- ACS Publications. (2024). Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK)

- PubMed Central. (n.d.). Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels.

- Thermo Fisher Scientific. (n.d.).

- EPA NEPAL. (n.d.).

- PubMed. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors.

- Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NHE-1 Na+/H+ exchanger by natriuretic peptides in ocular nonpigmented ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ac1.hhu.de [ac1.hhu.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett’s Esophageal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Silico Analysis of 4-Chloro-1-benzothiophene-2-carbohydrazide: A Technical Guide to Unraveling Molecular Interactions

Abstract